benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15776318
InChI: InChI=1S/C13H17NO4/c15-9-12-8-14(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m1/s1
SMILES:
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol

benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate

CAS No.:

Cat. No.: VC15776318

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate -

Specification

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate
Standard InChI InChI=1S/C13H17NO4/c15-9-12-8-14(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m1/s1
Standard InChI Key JQVTXHHMCVAPDT-GFCCVEGCSA-N
Isomeric SMILES C1CO[C@H](CN1C(=O)OCC2=CC=CC=C2)CO
Canonical SMILES C1COC(CN1C(=O)OCC2=CC=CC=C2)CO

Introduction

Structural and Chemical Properties

Molecular Architecture

Benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate features a six-membered morpholine ring with distinct substituents:

  • A (2R)-hydroxymethyl group at position 2, contributing to chirality and hydrogen-bonding capacity.

  • A benzyl carboxylate at position 4, enhancing lipophilicity and reactivity toward nucleophilic agents.

The stereochemistry at position 2 is critical for its biological interactions, as evidenced by comparative studies with its (2S)-enantiomer.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₇NO₄
Molecular Weight251.28 g/mol
IUPAC Namebenzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate
Canonical SMILESC1COC(CN1C(=O)OCC2=CC=CC=C2)CO
PubChem CID1514138

Stability and Reactivity

The compound exhibits stability under standard laboratory conditions (20–25°C, neutral pH) but undergoes degradation under extreme acidity (pH < 2) or alkalinity (pH > 12). Its reactivity profile includes:

  • Ester Hydrolysis: The benzyl carboxylate group is susceptible to base-catalyzed hydrolysis, yielding morpholine-4-carboxylic acid derivatives.

  • Hydroxymethyl Oxidation: The primary alcohol can be oxidized to a carboxylic acid using agents like Jones reagent.

Synthetic Methodologies

Chiral Synthesis Strategies

The (2R)-configuration is achieved through stereoselective synthesis, often employing:

  • Enzymatic Kinetic Resolution: Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture, yielding enantiomerically enriched product.

  • Asymmetric Catalysis: Chiral ligands (e.g., BINOL-derived catalysts) induce stereocontrol during morpholine ring formation .

A representative synthetic route involves:

  • Morpholine Ring Construction: Cyclization of ethanolamine derivatives with epichlorohydrin.

  • Benzyl Protection: Introduction of the benzyl group via carbodiimide-mediated coupling.

  • Hydroxymethyl Functionalization: Aldol condensation followed by stereoselective reduction.

Comparison with (2S)-Enantiomer

While the (2R) and (2S) enantiomers share identical physical properties, their biological activities diverge significantly. For instance, the (2R)-form shows 10-fold higher affinity for dopamine D2 receptors in preliminary assays .

Applications in Medicinal Chemistry

Drug Design and Target Engagement

The compound’s three-dimensional structure enables precise interactions with enzymatic active sites. Key applications include:

  • Bitopic Ligand Development: As a hybrid scaffold, it bridges orthosteric and allosteric binding pockets in G protein-coupled receptors (GPCRs) .

  • Protease Inhibition: The hydroxymethyl group coordinates with catalytic residues in serine proteases, as demonstrated in thrombin inhibition assays.

Case Study: Dopamine Receptor Modulation

In a 2024 study, benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate was incorporated into bitopic ligands targeting dopamine D2/D3 receptors. The (2R)-configuration enhanced subtype selectivity (D3/D2 ratio = 8.7) compared to the (2S)-analog (ratio = 1.2) .

Research Findings and Biological Evaluations

In Vitro Pharmacological Profiling

  • CYP450 Inhibition: The compound exhibits moderate inhibition of CYP3A4 (IC₅₀ = 12 µM), necessitating caution in co-administration with other drugs.

  • Aqueous Solubility: 45 mg/mL at pH 7.4, favorable for oral bioavailability.

Future Directions and Challenges

Mechanistic Elucidation

Advanced techniques like cryo-EM and X-ray crystallography are needed to map binding modes in receptor complexes.

Synthetic Scalability

Current enzymatic methods yield 60–70% enantiomeric excess; optimizing reaction conditions to achieve >95% ee remains a priority.

Therapeutic Expansion

Exploration in neurodegenerative diseases (e.g., Parkinson’s) and oncology (kinase inhibition) is warranted given preliminary efficacy signals .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator